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molecular formula C12H16BrFO B8392279 4-n-Hexyloxy-2-fluorobromobenzene CAS No. 121219-13-4

4-n-Hexyloxy-2-fluorobromobenzene

Cat. No. B8392279
M. Wt: 275.16 g/mol
InChI Key: CPQAIKSQEZFTOQ-UHFFFAOYSA-N
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Patent
US05273680

Procedure details

A solution of 1-bromohexane (9.33 g) in acetone (20 ml) is added dropwise to a stirred mixture of 4-bromo-3-fluorophenol (9.00 g) and potassium carbonate (13.5 g) in acetone 75 ml) at room temperature. The stirred mixture is heated under reflux for 21 h (i.e. until glc analysis revealed a complete reaction). The product is extracted into ether twice, and the combined ether extracts are washed with water, 10% sodium hydroxide, water and dried (MgSO4). The solvent is removed under vacuo and the residue is distilled (bp 100°-105° C. at 0.1 mm Hg) to yield a colourless liquid.
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=1[F:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:15][C:12]1[CH:13]=[CH:14][C:9]([Br:8])=[C:10]([F:16])[CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.33 g
Type
reactant
Smiles
BrCCCCCC
Name
Quantity
9 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)F
Name
Quantity
13.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 h (i.e. until glc analysis
Duration
21 h
CUSTOM
Type
CUSTOM
Details
a complete reaction)
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into ether twice
WASH
Type
WASH
Details
the combined ether extracts are washed with water, 10% sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled (bp 100°-105° C. at 0.1 mm Hg)
CUSTOM
Type
CUSTOM
Details
to yield a colourless liquid

Outcomes

Product
Name
Type
Smiles
C(CCCCC)OC1=CC(=C(C=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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